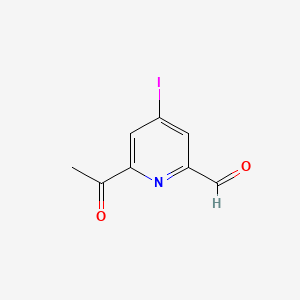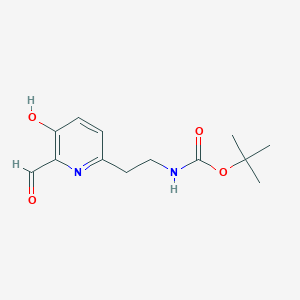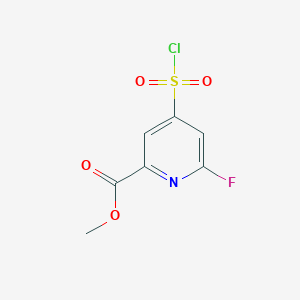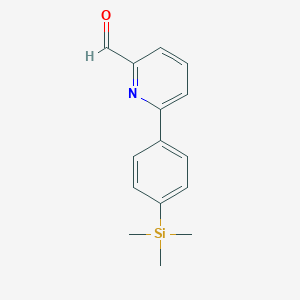
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde is an organic compound that features a picolinaldehyde moiety substituted with a trimethylsilyl group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of silylating agents such as trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as fluoride ions can displace the trimethylsilyl group.
Major Products Formed
Oxidation: 6-(4-(Trimethylsilyl)phenyl)picolinic acid.
Reduction: 6-(4-(Trimethylsilyl)phenyl)picolinalcohol.
Substitution: Various substituted phenyl picolinaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(4-(Trimethylsilyl)phenyl)picolinaldehyde involves its reactivity due to the presence of the aldehyde and trimethylsilyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group or be substituted by other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-(Trimethylsilyl)phenyl)picolinaldehyde: Similar structure but with the trimethylsilyl group in a different position on the phenyl ring.
Picolinaldehyde: Lacks the trimethylsilyl group, making it less bulky and less reactive in certain substitution reactions.
Uniqueness
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C15H17NOSi |
|---|---|
Molekulargewicht |
255.39 g/mol |
IUPAC-Name |
6-(4-trimethylsilylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-17)16-15/h4-11H,1-3H3 |
InChI-Schlüssel |
LRFKMFMGDQUSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


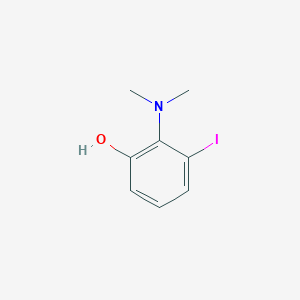
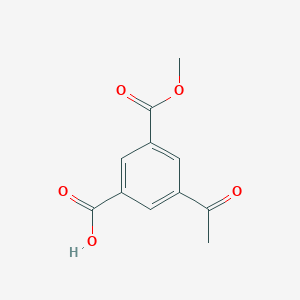
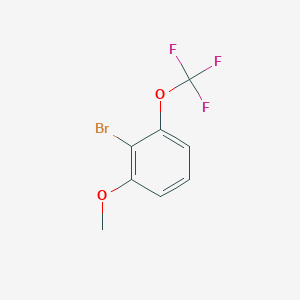
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)
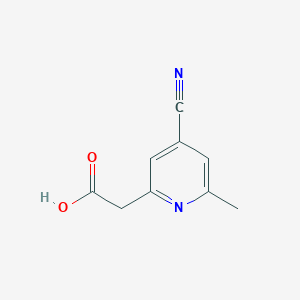
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
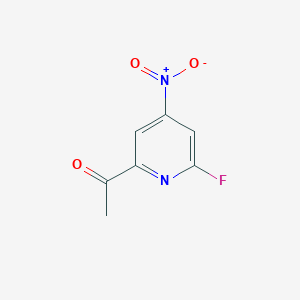

![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
